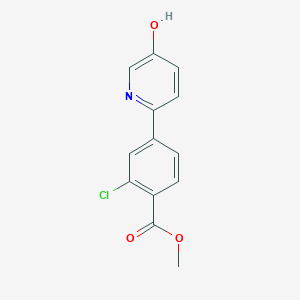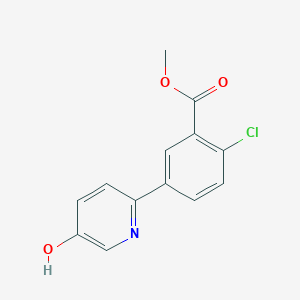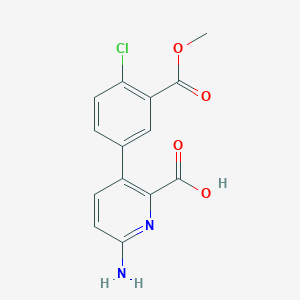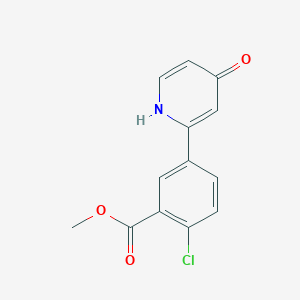
4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, abbreviated as 4-OH-2-MTP, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a white crystalline solid that is soluble in water and has a melting point of 191-193°C. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
4-OH-2-MTP has been studied for its potential applications in a variety of scientific research areas. It has been shown to possess anti-inflammatory, antioxidant, and antifungal properties, which makes it a promising candidate for use in the treatment of various diseases. Additionally, it has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This could make it a useful tool for studying the effects of prostaglandins on various biological processes.
作用機序
The exact mechanism of action of 4-OH-2-MTP is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, it is believed to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This could explain its anti-inflammatory and antifungal effects.
Biochemical and Physiological Effects
4-OH-2-MTP has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that it has potent anti-inflammatory and antioxidant properties, as well as antifungal activity. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This could explain its potential therapeutic effects in the treatment of various diseases.
実験室実験の利点と制限
4-OH-2-MTP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is stable under a variety of conditions, making it suitable for long-term storage. However, it is important to note that it is not approved for human use and should only be used in laboratory experiments.
将来の方向性
There are a variety of potential future directions for 4-OH-2-MTP. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of various diseases. Additionally, it could be studied for its potential use as an inhibitor of cyclooxygenase-2, which could lead to the development of novel drugs for the treatment of inflammation and other diseases. Additionally, further research could be conducted to investigate its potential use as an antioxidant and antifungal agent. Finally, it could be studied for its potential use in other laboratory experiments, such as in the synthesis of other compounds.
合成法
4-OH-2-MTP can be synthesized via a multi-step process that involves the reaction of various chemicals and reagents. The first step involves the reaction of 2-methoxy-5-trifluoromethylphenylacetic acid with potassium carbonate. This reaction produces a potassium salt of 2-methoxy-5-trifluoromethylphenylacetic acid. The second step involves the reaction of this salt with 4-hydroxy-2-pyridinecarboxaldehyde. This reaction produces 4-hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine. The final step involves the purification of the compound by recrystallization.
特性
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-12-3-2-8(13(14,15)16)6-10(12)11-7-9(18)4-5-17-11/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYASHFKSFVRLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692778 |
Source


|
| Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine | |
CAS RN |
1261895-18-4 |
Source


|
| Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%](/img/structure/B6415679.png)












